molecular formula C15H12N4S2 B2459224 6,6'-methylenebis(1H-benzimidazole-2-thiol) CAS No. 345991-03-9

6,6'-methylenebis(1H-benzimidazole-2-thiol)

Cat. No.: B2459224
CAS No.: 345991-03-9
M. Wt: 312.41
InChI Key: YBAXLQNPEUUKJS-UHFFFAOYSA-N
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Description

6,6’-Methylenebis(1H-benzimidazole-2-thiol) is a chemical compound with the molecular formula C15H12N4S2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-methylenebis(1H-benzimidazole-2-thiol) typically involves the condensation of 2-mercaptobenzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two benzimidazole rings. The general reaction scheme is as follows:

    Starting Materials: 2-mercaptobenzimidazole and formaldehyde.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.

    Procedure: The reactants are mixed and heated to promote the condensation reaction, resulting in the formation of 6,6’-methylenebis(1H-benzimidazole-2-thiol).

Industrial Production Methods

Industrial production of 6,6’-methylenebis(1H-benzimidazole-2-thiol) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,6’-Methylenebis(1H-benzimidazole-2-thiol) undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding benzimidazole derivatives.

    Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

6,6’-Methylenebis(1H-benzimidazole-2-thiol) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized as a corrosion inhibitor for metals and alloys.

Mechanism of Action

The mechanism of action of 6,6’-methylenebis(1H-benzimidazole-2-thiol) involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzimidazole: A precursor in the synthesis of 6,6’-methylenebis(1H-benzimidazole-2-thiol).

    5-Methylbenzimidazole-2-thiol: A derivative with similar chemical properties.

    5-Chlorobenzimidazole-2-thiol: Another derivative with distinct reactivity.

Uniqueness

6,6’-Methylenebis(1H-benzimidazole-2-thiol) is unique due to its methylene bridge, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives

Properties

IUPAC Name

5-[(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)methyl]-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S2/c20-14-16-10-3-1-8(6-12(10)18-14)5-9-2-4-11-13(7-9)19-15(21)17-11/h1-4,6-7H,5H2,(H2,16,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAXLQNPEUUKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC3=CC4=C(C=C3)NC(=S)N4)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333686
Record name 5-[(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)methyl]-1,3-dihydrobenzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202055
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

345991-03-9
Record name 5-[(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)methyl]-1,3-dihydrobenzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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